2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
Overview
Description
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid is a basic structural element in chemistry . It is found in more than three hundred drugs and agrochemicals . It has been developed as a saturated bioisostere of the ortho-substituted phenyl ring . The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity .
Synthesis Analysis
The synthesis of 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid involves an iodocyclization reaction . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The molecular structure of 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid is C6H8O3 . The difference in planarity between the saturated scaffold and the benzene ring is significant: while ortho-benzene was almost flattened, bicyclo hexanes had a significant three-dimensional character .Chemical Reactions Analysis
The chemical reactions of 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid involve the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) to provide saturated patent-free analogs with high antifungal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid include a molecular weight of 128.13 . The IUPAC name is 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid .Scientific Research Applications
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Medicinal Chemistry and Agrochemistry
- 2-Oxabicyclo[2.1.1]hexanes have been developed as saturated bioisosteres of the ortho-substituted phenyl ring . They have similar geometric properties to the ortho-substituted phenyl ring .
- The replacement of the phenyl ring in bioactive compounds with saturated bioisosteres has become a popular tactic to obtain novel structures with an improved physicochemical profile .
- The replacement of the phenyl ring in marketed agrochemicals fluxapyroxad (BASF) and boscalid (BASF) with 2-oxabicyclo[2.1.1]hexanes dramatically improved their water solubility, reduced lipophilicity and most importantly retained bioactivity .
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Synthetic Chemistry
- Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds .
- An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed .
- The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
-
Preparation of New Chemical Space
- The preparation of new bicyclo[2.1.1]hexane compact modules opens towards novel sp3-rich chemical space .
- The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
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Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes
- A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
- Bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres, as well as those that enable the investigation of chemical space inaccessible to aromatic motifs can all be prepared using this operationally simple protocol .
- This method has been applied to the synthesis of saturated analogues of biorelevant trisubstituted benzenes .
-
Preparation of New Chemical Space
- The preparation of new bicyclo[2.1.1]hexane compact modules opens towards novel sp3-rich chemical space .
- The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
-
Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes
- A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
- Bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres, as well as those that enable the investigation of chemical space inaccessible to aromatic motifs can all be prepared using this operationally simple protocol .
- This method has been applied to the synthesis of saturated analogues of biorelevant trisubstituted benzenes .
Safety And Hazards
properties
IUPAC Name |
2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5(8)6-1-4(2-6)3-9-6/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJXUKZPHJCBLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
CAS RN |
2228699-81-6 | |
Record name | 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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